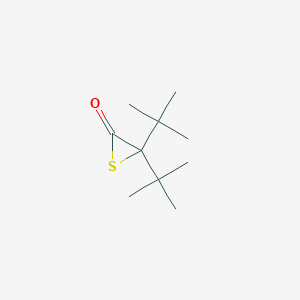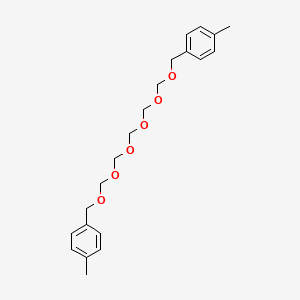
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is a synthetic organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane typically involves the reaction of 4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane involves its interaction with molecular targets through its oxygen atoms and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in both synthetic and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,13-Bis(4-chlorophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-nitrophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-methoxyphenyl)-2,4,6,8,10,12-hexaoxatridecane
Uniqueness
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
65201-80-1 |
|---|---|
Molekularformel |
C21H28O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethoxymethoxymethoxymethoxymethyl]benzene |
InChI |
InChI=1S/C21H28O6/c1-18-3-7-20(8-4-18)11-22-13-24-15-26-17-27-16-25-14-23-12-21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 |
InChI-Schlüssel |
WBGSUKKLVZCXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COCOCOCOCOCOCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


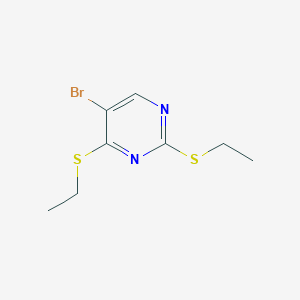
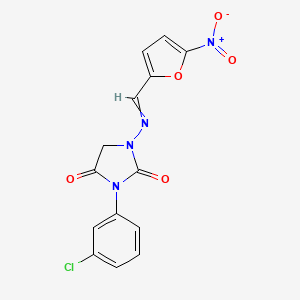



![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
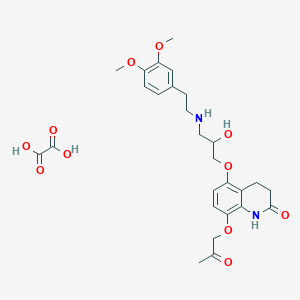
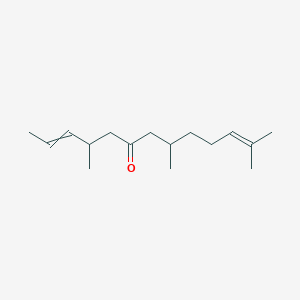
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
